
シス-モンテルカスト
説明
Montelukast, cis-, also known as Montelukast, cis-, is a useful research compound. Its molecular formula is C₃₅H₃₆ClNO₃S and its molecular weight is 586.18. The purity is usually 95%.
BenchChem offers high-quality Montelukast, cis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Montelukast, cis- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
喘息治療
モンテルカストナトリウムは、気管支保護作用、抗炎症作用、抗アレルギー作用を有するため、さまざまな年齢層の喘息の代替療法として注目されています {svg_1}. 現在、経口固形剤のみが市販されていますが、これは成人の患者には好まれますが、幼い子供や嚥下困難な患者への投与には課題となる可能性があります {svg_2}.
バイオアベイラビリティと物理化学的安定性の向上
モンテルカストの送達戦略に関する科学的報告と特許が出現しています。 これらの報告の共通の目標は、バイオアベイラビリティと物理化学的安定性を高めることで、モンテルカストの性能を向上させることです {svg_3}.
シクロデキストリンとの超分子付加物の形成
モンテルカストの性能を向上させる戦略の1つは、シクロデキストリンとの超分子付加物の形成です {svg_4}. このアプローチは、薬物の溶解度と安定性を向上させることを目的としており、それによってバイオアベイラビリティが向上します。
ナノ粒子とリポソームへの封入
もう1つの戦略は、モンテルカストをナノ粒子とリポソームに封入することです {svg_5}. この方法は、薬物を分解から保護し、標的部位への送達を改善することを目的としています。
非腸管吸収
モンテルカストの新しい剤形は、非腸管吸収のために設計されています。 一部は口腔内吸収のために設計されており、その他は鼻粘膜または肺上皮における局所作用のために設計されています {svg_6}.
吸入ステロイド(ICS)への追加療法
モンテルカストは、軽度から中等度の喘息の治療における吸入ステロイド(ICS)への追加療法として研究されてきました {svg_7}. データは、モンテルカスト/ICSがICS単独療法よりも臨床的に効果的であることを示しました {svg_8}. モンテルカストのICS節約の可能性は、1つの研究で明確に示されました {svg_9}.
サルメテロールとの比較
追加モンテルカストと追加活性対照(サルメテロール)を比較した研究では、モンテルカスト/ICSは、12週間の試験ではサルメテロール/ICSよりも臨床的に効果が低かった。 ただし、活性対照による48週間の試験の別々の分析では、両方のグループで⩾1回の悪化を経験した患者の割合は同等でした {svg_10}.
長期安全性プロファイル
サルメテロールをICSに追加することは、モンテルカストを追加することと同等かそれ以上に臨床的に効果的ですが、モンテルカストは長期的な安全性プロファイルが優れている可能性があり、喘息患者の治療の選択肢を提供します {svg_11}.
作用機序
Target of Action
cis-Montelukast, also known as Montelukast, is a leukotriene receptor antagonist . Its primary targets are the cysteinyl leukotriene receptors (CysLTRs) . These receptors play a crucial role in mediating the pro-inflammatory actions of leukotrienes, which are lipid compounds implicated in the pathogenesis of conditions like asthma .
Mode of Action
cis-Montelukast acts by binding to the CysLTRs . This binding is antagonistic, meaning it blocks the action of leukotrienes without eliciting a response itself . By blocking these receptors, cis-Montelukast prevents leukotrienes from exerting their pro-inflammatory effects .
Biochemical Pathways
The leukotrienes, including LTC4, LTD4, and LTE4, are part of the 5-lipooxygenase (5-LO) pathway . They are produced and released by various cells of the immune system . By blocking the CysLTRs, cis-Montelukast disrupts this pathway, reducing inflammation and other downstream effects such as bronchoconstriction .
Pharmacokinetics
The oral absorption of cis-Montelukast is rapid and complete, with a time to maximum serum concentration (Tmax) of approximately 2 hours and an average bioavailability of 73% . It undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile .
Result of Action
The primary result of cis-Montelukast’s action is the reduction of inflammation and bronchoconstriction . This makes it effective in the prophylaxis and chronic treatment of asthma, prevention of exercise-induced bronchoconstriction, and treatment of seasonal allergic rhinitis .
Action Environment
The action of cis-Montelukast can be influenced by various environmental factors. For instance, its bioavailability and physico-chemical stability can be enhanced through various strategies, such as the formation of supramolecular adducts with cyclodextrins or encapsulation in nanoparticles and liposomes . Some new dosage forms for cis-Montelukast are designed for non-enteric absorption, some for absorption in the oral cavity, and others for local action in the nasal mucosa or in the pulmonary epithelium .
生化学分析
Biochemical Properties
Montelukast, cis- plays a significant role in biochemical reactions. It interacts with leukotrienes, a group of biologically active compounds that contribute to inflammatory responses . The nature of these interactions involves the inhibition of leukotriene receptors, thereby reducing inflammation and constriction in the airways .
Cellular Effects
Montelukast, cis- has profound effects on various types of cells, particularly those involved in the immune response. It influences cell function by impacting cell signaling pathways related to inflammation. By blocking leukotriene receptors, Montelukast, cis- can reduce the release of pro-inflammatory cytokines and other mediators that contribute to the symptoms of asthma and allergies .
Molecular Mechanism
The molecular mechanism of action of Montelukast, cis- involves binding to leukotriene receptors on the surface of cells. This binding prevents leukotrienes from exerting their effects, thereby reducing inflammation and bronchoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Montelukast, cis- have been observed to be stable over time . It has been used successfully in both in vitro and in vivo studies to demonstrate its efficacy in reducing the symptoms of asthma and allergies .
Dosage Effects in Animal Models
The effects of Montelukast, cis- in animal models have been shown to vary with dosage. While effective at reducing inflammation and bronchoconstriction at therapeutic doses, high doses may lead to adverse effects .
Metabolic Pathways
Montelukast, cis- is involved in the leukotriene metabolic pathway. It interacts with leukotriene receptors, effectively blocking the actions of these inflammatory mediators .
Transport and Distribution
Montelukast, cis- is distributed throughout the body after oral administration. It is transported to sites of inflammation where it exerts its effects by binding to leukotriene receptors .
Subcellular Localization
Montelukast, cis- is localized at the cell surface where it binds to leukotriene receptors. This binding prevents leukotrienes from exerting their effects, thereby reducing inflammation and bronchoconstriction .
生物活性
Montelukast is a leukotriene receptor antagonist primarily used in the management of asthma and allergic rhinitis. Its biological activity, particularly that of its cis isomer, has garnered attention for its potential therapeutic effects beyond respiratory conditions, notably in renal protection and inflammation modulation.
Overview of Montelukast
Montelukast functions by selectively inhibiting the cysteinyl leukotriene receptor 1 (CysLT1), which mediates the effects of leukotrienes LTC4, LTD4, and LTE4—potent pro-inflammatory mediators involved in various pathophysiological processes, including asthma and allergic responses . The compound is rapidly absorbed with an oral bioavailability of approximately 64% and demonstrates a volume of distribution ranging from 8 to 11 liters .
Biological Activity and Mechanisms
Montelukast's biological activities extend beyond its primary use in asthma management. Recent studies have highlighted its anti-inflammatory , anti-apoptotic , and antioxidant properties, particularly in renal contexts. The compound has shown promise in mitigating kidney damage induced by various nephrotoxins, including cisplatin (CIS), through several mechanisms:
- Inhibition of Neutrophil Infiltration : Montelukast reduces neutrophil accumulation in kidney tissues, which is crucial in preventing oxidative stress and subsequent renal injury .
- Regulation of Inflammatory Mediators : The drug decreases levels of tumor necrosis factor-alpha (TNF-α) and other inflammatory cytokines, thus ameliorating inflammation-related damage in renal tissues .
- Oxidative Stress Reduction : By modulating oxidative stress pathways, montelukast helps restore the balance between oxidants and antioxidants in the kidneys .
Case Studies and Research Findings
A scoping review encompassing 30 studies across multiple countries has demonstrated montelukast's effectiveness in various renal conditions. Below is a summary table of key studies examining its protective effects against CIS-induced nephrotoxicity:
Detailed Findings
- Cisplatin-Induced Nephrotoxicity :
-
Mechanistic Insights :
- Montelukast's protective effects are attributed to its ability to inhibit caspase-3 expression, a key player in apoptosis, thereby reducing cell death in renal tissues exposed to toxic agents . Additionally, it has been shown to mitigate the increase of endothelin-1, a potent vasoconstrictor implicated in renal damage .
- Clinical Implications :
特性
IUPAC Name |
2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHDWCPVSPXUMX-LNMNGANESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774538-96-4 | |
Record name | Montelukast, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MONTELUKAST, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O71E8P3Y4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。